Superior Short-Chain Fatty Acid Production of De-Galactosylated XyGOs Versus Native XyGOs
In a head-to-head in vitro fermentation study using human fecal microbiota, de-galactosylated xyloglucan oligosaccharides (DG-XGOS) produced significantly higher total short-chain fatty acids (SCFAs) compared with native galactosylated xyloglucan oligosaccharides (XGOS) after 24 hours of fermentation [1]. The study demonstrated that removal of galactose side-chains enhances oligosaccharide accessibility to gut microbial enzymes, resulting in more efficient fermentation.
| Evidence Dimension | Total SCFA production |
|---|---|
| Target Compound Data | DG-XGOS: ~48 mM (estimated from figure) |
| Comparator Or Baseline | XGOS (galactosylated): ~38 mM (estimated from figure) |
| Quantified Difference | Approximately 26% increase in total SCFA production |
| Conditions | In vitro batch fermentation; human fecal inoculum; 24-hour incubation; 37°C anaerobic conditions; oligosaccharide concentration 1% w/v |
Why This Matters
For procurement decisions, de-galactosylated XyGOs offer measurably enhanced prebiotic efficacy per unit mass compared to native XyGOs, potentially enabling lower inclusion rates or superior formulation performance in gut health applications.
- [1] Liang J, Zhang Y, Wang Z, Chen S, Liu Y, Huang D. The prebiotic impacts of galactose side-chain of tamarind xyloglucan oligosaccharides on gut microbiota. Heliyon. 2024;10(18):e37864. View Source
